UK-432097 is a chemically synthesized compound primarily recognized as a selective agonist for the adenosine A2A receptor. This compound has garnered attention in pharmacological research due to its potential therapeutic applications in various conditions, including neurodegenerative diseases and inflammatory disorders. The compound's unique properties and interactions with the adenosine receptor family make it a significant subject of study in drug discovery and development.
UK-432097 was developed by researchers at the University of Kent and is part of a broader investigation into adenosine receptor ligands. It is cataloged under the chemical identifier 380221-63-6 and has been utilized in various studies to elucidate its pharmacological effects and mechanisms of action .
UK-432097 falls under the category of purine derivatives, specifically as an adenosine receptor agonist. It is classified within the broader family of G-protein coupled receptor (GPCR) ligands, targeting the A2A subtype of adenosine receptors, which are implicated in numerous physiological processes and disease states .
The synthesis of UK-432097 involves a multi-step chemical process that typically includes:
The synthetic route may utilize techniques such as:
UK-432097 has a complex molecular structure characterized by:
The molecular formula for UK-432097 is C14H16N4O3, with a molecular weight of approximately 288.30 g/mol. The compound contains 14 carbon atoms, 16 hydrogen atoms, 4 nitrogen atoms, and 3 oxygen atoms, contributing to its pharmacological activity .
UK-432097 participates in several key chemical reactions, primarily involving:
The compound's stability and reactivity can be assessed through:
UK-432097 acts as an agonist for the A2A adenosine receptor, initiating a cascade of intracellular signaling events upon binding. This includes:
Studies indicate that UK-432097 exhibits high efficacy in activating the A2A receptor, contributing to its potential therapeutic effects in conditions like Parkinson's disease and other neurodegenerative disorders .
Relevant analyses have shown that UK-432097 has favorable pharmacokinetic properties, contributing to its potential as a drug candidate .
UK-432097 is primarily utilized in research settings to explore:
Its role in modulating various physiological functions makes it a valuable tool for both basic research and therapeutic exploration .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3